molecular formula C21H26ClN5O5 B13782960 Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester CAS No. 68214-66-4

Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester

Cat. No.: B13782960
CAS No.: 68214-66-4
M. Wt: 463.9 g/mol
InChI Key: BASKGNLLUQTLND-UHFFFAOYSA-N
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Description

Properties

CAS No.

68214-66-4

Molecular Formula

C21H26ClN5O5

Molecular Weight

463.9 g/mol

IUPAC Name

2-ethoxyethyl N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]carbamate

InChI

InChI=1S/C21H26ClN5O5/c1-4-26(5-2)15-7-10-19(20(14-15)23-21(28)32-12-11-31-6-3)25-24-18-9-8-16(27(29)30)13-17(18)22/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,28)

InChI Key

BASKGNLLUQTLND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)OCCOCC

Origin of Product

United States

Preparation Methods

Preparation via Carbamate Formation Using Chloroformates

The most direct and commonly employed method for preparing carbamic acid esters involves reacting the corresponding aromatic amine with an alkyl chloroformate under basic conditions. For the titled compound, the key steps are:

  • Synthesis of the azo-substituted aromatic amine: 2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)aniline.
  • Reaction of this amine with 2-ethoxyethyl chloroformate to yield the carbamate ester.

Reaction conditions:

  • Base: Typically tertiary amines such as pyridine or triethylamine to scavenge HCl formed.
  • Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran.
  • Temperature: Generally 0°C to room temperature to control reactivity and avoid side reactions.

This route is supported by the general knowledge of carbamate ester synthesis and is consistent with related carbamic acid ester preparations described in patent literature.

Palladium-Catalyzed Carbonylation Route

A more advanced method involves the carbonylation of aryl halides in the presence of palladium catalysts and carbon monoxide to form carbamic acid esters. According to patent EP1669346A1, carbamic acid ester derivatives can be synthesized by:

  • Reacting a 2-halo-substituted aromatic compound (e.g., 2-chloro-4-nitrophenyl derivative) with carbon monoxide and an alcohol (2-ethoxyethanol) in the presence of a palladium catalyst such as bis(triphenylphosphine)palladium dichloride.
  • The process is carried out in the presence of bases like potassium carbonate.
  • Typical reaction conditions: 60–120°C, 2–30 bar CO pressure.

This method allows direct formation of the carbamate ester without requiring prior formation of the chloroformate and can improve overall yield and purity by avoiding protective group manipulations.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)2Cl2 or PdX2 + PPh3 0.1–1 mol% catalyst loading
Base Potassium carbonate, tertiary amines (e.g., pyridine) 1.0–2.0 equivalents
Temperature 60–120°C Optimal range 80–115°C
Pressure 2–30 bar CO Typically 8–15 bar for efficient carbonylation
Solvent Water/organic solvent mixture Water present for hydrolysis/carbonylation
Reaction time Several hours (varies by scale and conditions) Monitored by HPLC or TLC

Summary of Research Discoveries

  • The azo-substituted aromatic amine precursor is essential and prepared via classical diazotization and azo coupling reactions.
  • Carbamate ester formation is efficiently achieved by reaction with 2-ethoxyethyl chloroformate under basic conditions.
  • Palladium-catalyzed carbonylation offers an alternative, more direct synthetic route with potential for higher yields and fewer steps.
  • Reaction parameters such as catalyst loading, base equivalents, temperature, and pressure are critical for optimizing yield and purity.
  • The process is scalable and adaptable for preparative and analytical applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester is in analytical chemistry , specifically in High-Performance Liquid Chromatography (HPLC) . This compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. The method is scalable and suitable for isolating impurities during preparative separations .

Pharmacokinetics Studies

The compound's unique structure allows it to be used in pharmacokinetics studies , where understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs is crucial. The ability to analyze such compounds through HPLC provides insights into their behavior within biological systems, which is vital for drug development processes .

Case Study: Separation Techniques

In a study focusing on the separation of various compounds using HPLC methods, carbamic acid was successfully utilized to isolate specific impurities from complex mixtures. The results indicated that the reverse-phase HPLC method provided high resolution and efficiency, making it a valuable tool for researchers working with similar azo compounds .

Research Findings on Toxicity

Research has also explored the toxicity profile of carbamic acid derivatives. A significant finding from Ames assays classified this compound as having strong positive results, indicating potential mutagenicity. Such findings necessitate careful consideration in any application involving this compound, especially in pharmaceuticals .

Summary of Applications

Application AreaDescription
Analytical ChemistryUsed in HPLC for separation and analysis of compounds.
PharmacokineticsAssists in studying ADME properties of drugs.
Toxicological StudiesEvaluated for mutagenicity using Ames assays; important for safety assessments in drug development.

Mechanism of Action

The mechanism of action of carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester involves its interaction with specific molecular targets. The azo linkage and carbamic acid ester group play crucial roles in its reactivity. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Based Carbamate Esters

Table 1: Structural and Functional Comparisons
Compound Name/CAS Substituents Ester Group Key Differences Potential Applications
Target (68214-66-4) 2-Chloro-4-nitro, diethylamino 2-Ethoxyethyl High lipophilicity (predicted) Dyes, Pesticides
CAS 6465-02-7 4-Hydroxyphenyl, methyl Methyl Lower solubility, simpler ester Disperse dye
Ferriz et al. compounds (4a–i) Varying chloro-phenyl groups Alkyl chains Adjustable log k (1.2–3.8 via HPLC) Pharmaceuticals
β-Alanine esters () Similar azo groups, β-alanine backbone 2-Ethoxyethyl Altered biodegradability Specialty chemicals

Key Observations :

  • Ester Group Impact : The 2-ethoxyethyl ester in the target compound likely enhances solubility compared to methyl esters (e.g., CAS 6465-02-7) but reduces volatility .
  • Lipophilicity : Alkyl carbamates in exhibit log k values ranging from 1.2 (methyl) to 3.8 (long-chain alkyl), suggesting the target’s 2-ethoxyethyl group may confer intermediate lipophilicity .

Pharmacologically Active Carbamates

Relevance to Physostigmine-like Activity :

  • highlights that carbamates with basic substituents (e.g., dimethylamino) exhibit cholinesterase inhibition. The target’s diethylamino group may confer similar activity, though diethyl esters in were inactive, emphasizing the critical role of the ester group .

Functional Comparison: Dyes and Pesticides

Disperse Dyes () :

  • Disperse Orange 30 (CAS 5261-31-4) : Shares an azo-carbamate structure but lacks the chloro-nitro group. The target’s nitro group may improve colorfastness but increase environmental persistence .
  • Regulatory Status : The target meets CEPA criteria for environmental risk, similar to other azo dyes assessed for toxicity and biodegradability .

Pesticidal Carbamates

Desmedipham () :

  • Structure: Phenoxy-phenyl carbamate.
  • Use : Herbicide targeting acetylcholinesterase.
  • Comparison : The target’s azo group may limit pesticidal activity compared to desmedipham’s phenyl-carbamate backbone, which is optimized for enzyme inhibition .

Environmental and Regulatory Profiles

Table 2: Regulatory Status of Selected Compounds
Compound CAS CEPA 73(1) Status Environmental Concerns
Target Compound 68214-66-4 Met criteria Persistence, potential bioaccumulation
Disperse Blue 79:1 3618-72-2 Not specified High aquatic toxicity
EPTC (Herbicide) 759-94-4 Regulated Groundwater contamination

Q & A

Q. What synthetic routes are reported for preparing carbamate-containing azo dyes like this compound, and how are intermediates characterized?

The synthesis of structurally complex carbamates often involves multi-step reactions, including diazotization, azo-coupling, and esterification. For example, similar azo dyes are synthesized via:

  • Diazotization : A 2-chloro-4-nitroaniline derivative is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt .
  • Azo-coupling : The diazonium salt reacts with a carbamate-containing aromatic amine (e.g., 5-(diethylamino)-2-aminophenyl carbamate) in alkaline media (pH 8–10) to form the azo linkage .
  • Esterification : The hydroxyl group of the carbamic acid intermediate is reacted with 2-ethoxyethyl chloride in the presence of a base (e.g., K₂CO₃) to form the final ester .
    Characterization : Key intermediates are validated using ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for nitroaryl protons, δ 1.2–1.4 ppm for ethoxyethyl protons) and HRMS (e.g., [M+H]⁺ matching theoretical mass within 2 ppm error) .

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in such compounds?

  • ¹H NMR : Aromatic protons from the azo group (δ 7.5–8.5 ppm) and the diethylamino group (δ 3.3–3.5 ppm for N-CH₂) are critical for confirming substitution patterns. Splitting patterns (e.g., doublets for para-substituted nitro groups) help distinguish regioisomers .
  • ¹³C NMR : Carbamate carbonyls appear at δ 155–160 ppm, while ester carbonyls resonate at δ 165–170 ppm, aiding in verifying the esterification step .
  • HRMS : High-resolution data (e.g., m/z 500.1234 calculated vs. 500.1230 observed) confirm molecular formula and rule out impurities .

Q. What reaction conditions optimize the azo-coupling step to minimize byproducts?

Key parameters include:

  • pH control : Maintaining pH 8–10 using NaHCO₃ or Na₂CO₃ ensures efficient coupling while suppressing diazonium salt decomposition .
  • Temperature : Reactions performed at 0–5°C reduce side reactions like triazene formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines, improving yields by >20% compared to aqueous systems .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., nitro, diethylamino) influence the compound’s photostability and reactivity?

  • Nitro group : The electron-withdrawing nitro group (meta to the azo bond) stabilizes the excited state, reducing photodegradation. Computational studies (DFT) show a HOMO-LUMO gap of ~3.5 eV, correlating with UV-Vis absorption at ~450 nm .
  • Diethylamino group : Electron-donating groups increase π-conjugation, shifting λ_max bathochromically but may enhance susceptibility to oxidative degradation under UV light .
    Methodology : Time-dependent UV-Vis spectroscopy and LC-MS track degradation products under controlled light exposure (e.g., 300–800 nm, 24 h) .

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?

  • Docking studies : Molecular docking (AutoDock Vina) using HDAC6 crystal structures (PDB: 5EDU) reveals potential interactions between the carbamate group and zinc ions in the active site, with binding energies ≤−8.5 kcal/mol .
  • MD simulations : All-atom simulations (AMBER force field) over 100 ns assess stability of the compound-enzyme complex, analyzing RMSD (<2 Å for stable binding) and hydrogen bond occupancy .
    Validation : Compare computational results with in vitro enzymatic assays (e.g., HDAC inhibition IC₅₀ ≤ 10 µM) .

Q. How can synthetic byproducts be identified and quantified using advanced chromatographic techniques?

  • HPLC-DAD/HRMS : A C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/H₂O + 0.1% formic acid) resolves byproducts. HRMS fragments (e.g., m/z 320.1 for de-esterified intermediates) confirm structures .
  • LC-QTOF : High-resolution mass accuracy (<5 ppm error) differentiates isobaric impurities, such as nitro-reduction byproducts (m/z +2 due to –NO₂ → –NH₂) .
    Quantification : External calibration curves (R² ≥ 0.99) using purified standards enable precise measurement of byproduct levels (<0.5% w/w) .

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